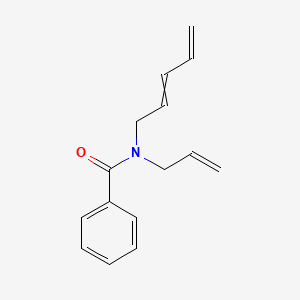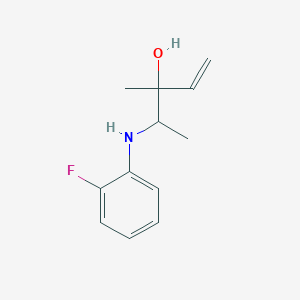
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate typically involves multi-step reactions. One common method includes the reaction of isoquinoline with alkyl propiolate and 1,3-diketones under mild conditions . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization . These methods often require specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
1,2-Dihydroisoquinolines: These are closely related compounds with similar synthetic routes and applications.
Uniqueness
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
69664-71-7 |
|---|---|
Molecular Formula |
C14H18NO5P |
Molecular Weight |
311.27 g/mol |
IUPAC Name |
ethyl 1-dimethoxyphosphoryl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18NO5P/c1-4-20-14(16)15-10-9-11-7-5-6-8-12(11)13(15)21(17,18-2)19-3/h5-10,13H,4H2,1-3H3 |
InChI Key |
DWCCGBQZVXCJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



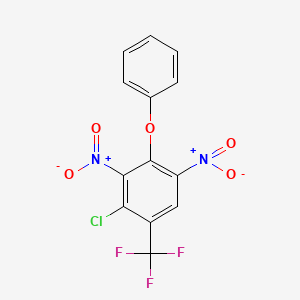

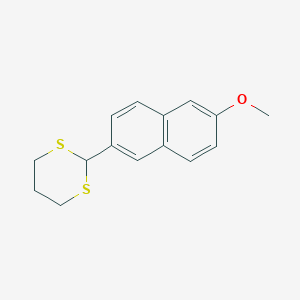
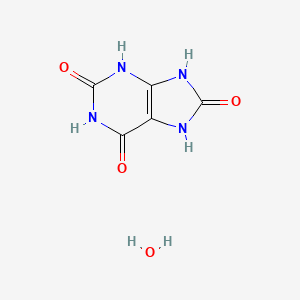

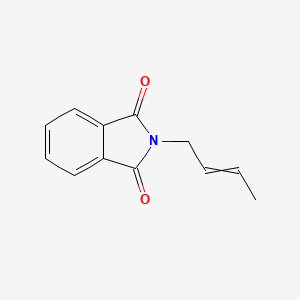
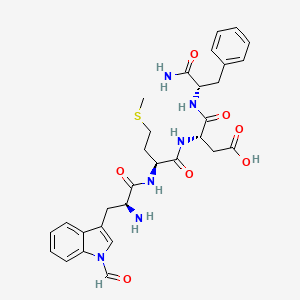
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
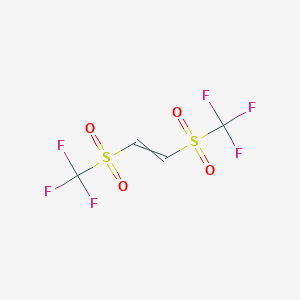
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
